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Compound of Interest

Compound Name: Map3K14-IN-173

CAS No.: 2113617-02-8

Cat. No.: B608859 Get Quote

Executive Summary & Physicochemical Profile
Map3K14-IN-173 (Compound 173 from WO2017125530) is a high-molecular-weight kinase

inhibitor characterized by a rigid aromatic scaffold. Its poor aqueous solubility is a direct

consequence of its structural design, which prioritizes ATP-pocket binding affinity over

hydrophilicity.
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Property Data Implication for Solubility

Molecular Weight 509.61 g/mol

High MW increases lattice

energy, making dissolution

difficult.

Key Functional Groups
Indoline, Aminopyrimidine,

Morpholine

The Morpholine nitrogen is the

critical "solubility handle"

(Basic pKa ~7.0–7.5).

Hydrophobicity High (LogP est. > 4.0)

Lipophilic nature drives

aggregation in aqueous

buffers.

Solubility in Water Negligible (at pH 7.4)
The molecule is uncharged

and hydrophobic at neutral pH.

Solubility in DMSO High (>20 mg/mL)

Excellent for stock solutions,

but risks "crashing out" upon

dilution.

Solubility Optimization Decision Tree
Use this logic flow to determine the best formulation strategy for your specific application.
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Start: Map3K14-IN-173
DMSO Stock

What is your Application?

Cell-Based Assay
(pH 7.4 required)

Biochemical/Enzyme Assay
(Buffer flexibility)

In Vivo / Animal Study
(High conc. required)

Use Intermediate Dilution Step
(DMSO -> PBS/Media directly = PRECIPITATION)

Low Conc. (<10 µM)

Add SBE-β-CD (Captisol)
or HP-β-CD

High Conc. (>10 µM) If neutral pH required
Acidify Buffer (pH 4.5-5.5)
to protonate Morpholine

If assay tolerates acidic pH

Combine for max solubility

Click to download full resolution via product page

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental

context.

Standard Operating Protocols (SOPs)
Protocol A: Preparation of Stable Stock Solutions

Solvent: 100% DMSO (Anhydrous). Avoid ethanol, as kinase inhibitors often have lower

solubility in alcohols than in DMSO.

Concentration: Prepare stocks at 10 mM or 20 mM. Avoid pushing to saturation (e.g., 50

mM) to prevent precipitation during freeze-thaw cycles.
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Storage: Aliquot into small volumes (e.g., 20–50 µL) to minimize freeze-thaw cycles. Store at

-80°C.

Protocol B: The "Intermediate Dilution" Method (For Cell Assays)
Directly pipetting 100% DMSO stock into cell media often causes immediate, microscopic

precipitation (the "smoke" effect), leading to inconsistent IC50 data.

Prepare Intermediate Plate: Dilute the DMSO stock 10-fold or 100-fold into a "carrier solvent"

compatible with your assay (e.g., culture media without serum, or PBS containing 0.1%

BSA).

Tip: Rapidly vortex the buffer while adding the DMSO stock to prevent local high

concentrations.

Final Addition: Transfer from the intermediate plate to the final cell culture plate.

Visual Check: Inspect under a microscope. If you see crystals or debris, the compound is not

bioavailable.

Protocol C: Acid-Assisted Solubilization (For In Vivo/High Conc.)
Rationale: Map3K14-IN-173 contains a morpholine group. At pH < 6, this nitrogen becomes

protonated (positively charged), drastically increasing aqueous solubility.

Vehicle: 30% PEG400 + 5% Tween 80 + 65% Acidic Buffer.

Acidic Buffer Preparation: Use 50 mM Citrate Buffer (pH 4.0) or dilute HCl/Saline.

Procedure:

Dissolve compound in the co-solvents (PEG400/Tween) first.

Slowly add the acidic buffer while vortexing.

Result: A clear solution should form. If pH drifts up toward 7, the compound will precipitate.

Advanced Formulation: Cyclodextrin Complexation
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If acidification is toxic to your cells or incompatible with your enzyme, use Sulfobutyl ether-beta-

cyclodextrin (SBE-β-CD, Captisol®).

Mechanism: The hydrophobic indoline core of Map3K14-IN-173 enters the lipophilic cavity of

the cyclodextrin, while the hydrophilic exterior keeps the complex dissolved in water.

Recipe:

Prepare 20% (w/v) SBE-β-CD in water or saline.

Dissolve Map3K14-IN-173 in a minimal volume of DMSO (e.g., 2% of final volume).

Add the DMSO solution dropwise to the Cyclodextrin solution with constant stirring.

Incubate/shake for 30 minutes at Room Temperature.

Troubleshooting & FAQs
Q1: I see a "cloud" form immediately when I add the inhibitor to my cell culture media. What

happened? A: This is "solvent shock." The hydrophobic compound crashed out of the DMSO

because the water concentration spiked too quickly.

Fix: Use Protocol B (Intermediate Dilution). Also, ensure your media contains serum (FBS)

before adding the compound; serum proteins (albumin) can act as a "sink" to bind and

solubilize hydrophobic drugs.

Q2: My IC50 values are shifting between experiments. Why? A: This is a classic sign of

solubility-limited assay conditions. If the compound precipitates, the actual concentration in

solution is lower than the calculated concentration.

Fix: Measure the actual concentration. Centrifuge your assay media (high speed) and

analyze the supernatant by HPLC/MS to confirm the soluble concentration.

Q3: Can I use this compound for animal studies (IP/PO)? A: Yes, but do not use 100% DMSO.

Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

Alternative (Better): 5% DMSO + 95% (20% SBE-β-CD in Saline).
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Note: Always check for precipitation after mixing. If it clouds, acidify the saline component

slightly (pH 5.0).

Q4: Why does the datasheet say "Solubility: ——" or give no value? A: This typically indicates

the compound is practically insoluble (< 1 µg/mL) in pure water, which is common for late-stage

kinase inhibitors optimized for potency rather than physicochemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608859#improving-solubility-of-map3k14-in-173-in-
aqueous-buffers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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